molecular formula C9H8BrClO2 B1427061 Methyl 5-(bromomethyl)-2-chlorobenzoate CAS No. 16220-99-8

Methyl 5-(bromomethyl)-2-chlorobenzoate

Cat. No.: B1427061
CAS No.: 16220-99-8
M. Wt: 263.51 g/mol
InChI Key: CATAJHNFXWLJRA-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-chlorobenzoate: is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the 5th position and a chloro group at the 2nd position, along with a methoxy carbonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through the halogenation of methyl benzoate. The reaction involves treating methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group at the desired position.

  • Chlorination Reaction: Subsequent chlorination can be achieved by reacting the brominated product with chlorine gas in the presence of a suitable catalyst, such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors that allow for precise control over reaction conditions, ensuring high yield and purity. The use of automated systems and real-time monitoring technologies helps optimize the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

  • Oxidation Products: Methyl 5-(bromomethyl)-2-chlorobenzoic acid.

  • Reduction Products: Methyl 5-(bromomethyl)-2-chlorobenzyl alcohol.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Methyl 5-(bromomethyl)-2-chlorobenzoate is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Industry: The compound finds use in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(bromomethyl)-2-chlorobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a chloro group.

  • Methyl 5-(bromomethyl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a chlorine atom.

  • Methyl 5-(bromomethyl)-2-iodobenzoate: Similar structure but with an iodine atom instead of a chlorine atom.

This comprehensive overview highlights the significance of Methyl 5-(bromomethyl)-2-chlorobenzoate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in the field of chemistry.

Properties

IUPAC Name

methyl 5-(bromomethyl)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAJHNFXWLJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloro-5-methylbenzoate (3.0 g, 16.2 mmol), N-bromosuccinimide (3.0 g, 17.0 mmol), and benzoyl peroxide (catalytic) in anhydrous carbon tetrachloride (50 mL) was stirred at reflux overnight. Dichloromethane (50 mL) was added after cooling to room temperature. The mixture was extracted with 1 N NaOH (2×100 mL). The organic layer was recovered, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording methyl 5-(bromomethyl)-2-chlorobenzoate (4.06 g, 95% yield). The product was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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